![molecular formula C14H15ClN2OS B2429188 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one CAS No. 874623-32-2](/img/structure/B2429188.png)
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one” is a chemical compound with the molecular formula C14H15ClN2OS. It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .
Synthesis Analysis
The synthesis of similar molecules has been achieved by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The compound crystallizes in monoclinic P 2 1 / c; a = 11.7456 (2)Å, b = 10.1254 (2)Å, c = 13.9107 (2)Å, β = 104.669 (1)°, V = 1600.46 (5)Å 3 and Z = 4 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 294.8. Further physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Applications De Recherche Scientifique
Crystal Structure and Conformation
- The compound showcases a notable crystal structure, where the benzothiazol and imidazol rings display planarity with a slight dihedral angle, and the piperidin ring assumes a chair conformation (Ö. Yıldırım et al., 2006).
Antimicrobial Properties
- Derivatives of the compound have been synthesized and evaluated for their antimicrobial properties. Notably, they exhibit heightened effectiveness against fungi compared to bacteria, with certain structural groups significantly influencing anticandidal activity (Mokhtari & Pourabdollah, 2013).
- A range of new pyridine derivatives including the compound has been synthesized and assessed for their antibacterial and antifungal activities. These compounds demonstrate varying degrees of antimicrobial effectiveness, highlighting their potential in medicinal chemistry (Patel & Agravat, 2007).
Synthesis and Medicinal Chemistry
- The compound and its derivatives have been synthesized using various methods, showcasing their potential utility in different chemical and medicinal contexts. These methods have been instrumental in exploring the antimicrobial and medicinal properties of the compound and its derivatives (Khalid et al., 2016).
Chemical Stability and Analysis
- Studies on the compound and its derivatives have included detailed chemical analysis and the establishment of structural properties through spectral data, emphasizing the importance of comprehensive chemical characterization in the development of pharmacologically active agents (Dileep & Murty, 2017).
Biological Activities and Pharmacological Potential
- The compound and its derivatives have been the subject of various studies focusing on their biological activities, including antimicrobial, antifungal, and antitumor properties. These studies have provided valuable insights into the potential pharmaceutical applications of these compounds (Al-Omran, Mohareb, & El-Khair, 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c15-9-13(18)17-7-5-10(6-8-17)14-16-11-3-1-2-4-12(11)19-14/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZAGDYURHUAQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

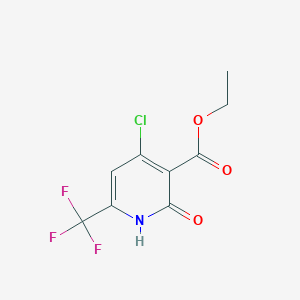
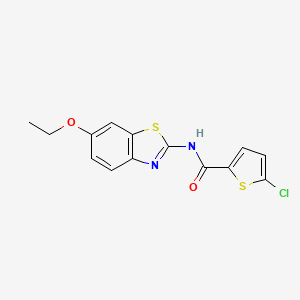
![7-Isopropyl 2-methyl 5-oxo-5,6-dihydroquinoxalino[2',3':4,5]pyrrolo[1,2-a]quinazoline-2,7-dicarboxylate](/img/structure/B2429110.png)
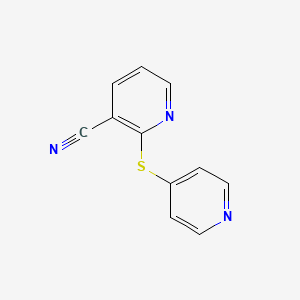
![1'H-spiro[cyclohexane-1,2'-quinazoline]-4'-thiol](/img/structure/B2429115.png)
![ethyl 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate](/img/structure/B2429118.png)

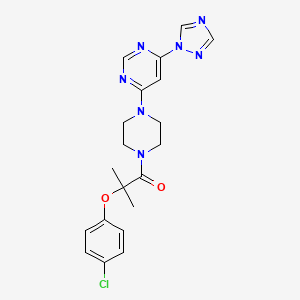
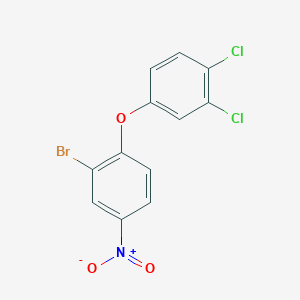

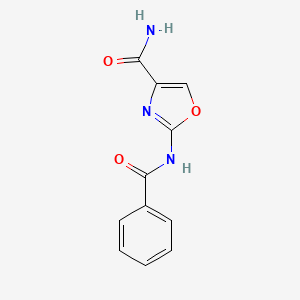

![3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2429128.png)
